molecular formula C19H20N4S B11273839 3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11273839
M. Wt: 336.5 g/mol
InChI Key: UZETTYZWSZQBGT-UHFFFAOYSA-N
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Description

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by its unique structure, which includes a sulfanyl group attached to a dimethylphenylmethyl moiety and a phenyl group attached to the imidazo[2,1-C][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Dimethylphenylmethyl Moiety: This step often involves Friedel-Crafts alkylation or related reactions to attach the dimethylphenylmethyl group to the sulfanyl group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the imidazo[2,1-C][1,2,4]triazole core or the attached groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or dimethylphenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the imidazo[2,1-C][1,2,4]triazole core.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar core structure but different functional groups.

    Benzimidazoles: Contain a similar imidazole ring but differ in the attached groups.

    Thiazoles: Similar sulfur-containing heterocycles but with different ring structures.

Uniqueness

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is unique due to its specific combination of functional groups and the imidazo[2,1-C][1,2,4]triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C19H20N4S/c1-14-8-9-15(2)16(12-14)13-24-19-21-20-18-22(10-11-23(18)19)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3

InChI Key

UZETTYZWSZQBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2CCN3C4=CC=CC=C4

Origin of Product

United States

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